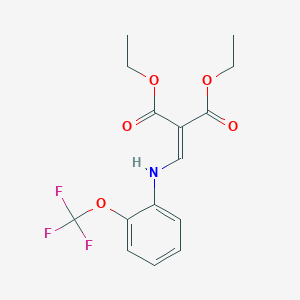

Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate

Description

The exact mass of the compound Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

diethyl 2-[[2-(trifluoromethoxy)anilino]methylidene]propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F3NO5/c1-3-22-13(20)10(14(21)23-4-2)9-19-11-7-5-6-8-12(11)24-15(16,17)18/h5-9,19H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRVSBCHUUIMIOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CNC1=CC=CC=C1OC(F)(F)F)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F3NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371678 | |

| Record name | Diethyl {[2-(trifluoromethoxy)anilino]methylidene}propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49713-41-9 | |

| Record name | 1,3-Diethyl 2-[[[2-(trifluoromethoxy)phenyl]amino]methylene]propanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49713-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl {[2-(trifluoromethoxy)anilino]methylidene}propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 49713-41-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate

This guide provides a comprehensive overview and detailed protocols for the synthesis of diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate, a valuable intermediate for researchers, scientists, and professionals in drug development. The trifluoromethoxy group is of significant interest in medicinal chemistry due to its unique electronic properties and metabolic stability. This document outlines a robust two-step synthetic pathway, commencing with the preparation of the key precursor, 2-(trifluoromethoxy)aniline, followed by its condensation with diethyl ethoxymethylenemalonate.

Strategic Overview: A Two-Pronged Approach to Synthesis

The synthesis of the target molecule, diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate, is logically approached in two distinct stages. This strategy ensures a clear and efficient pathway, allowing for the isolation and purification of a key intermediate before proceeding to the final product.

-

Ortho-Trifluoromethoxylation of an Aniline Derivative: The initial and most critical step involves the introduction of the trifluoromethoxy group onto the aromatic ring in the ortho position to the amino group. This guide will focus on a modern and accessible method utilizing a hypervalent iodine reagent.

-

Condensation via Gould-Jacobs Reaction: The second stage employs the well-established Gould-Jacobs reaction.[1] This involves the condensation of the synthesized 2-(trifluoromethoxy)aniline with diethyl ethoxymethylenemalonate (DEEMM) to construct the desired aminomethylene malonate scaffold.[1]

The following diagram illustrates the overall synthetic workflow:

Caption: Overall synthetic workflow for diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate.

Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 2-(trifluoromethoxy)aniline via Ortho-Trifluoromethoxylation

The introduction of the trifluoromethoxy group ortho to an amino group on an aromatic ring can be achieved through a modern approach involving the O-trifluoromethylation of an N-aryl-N-hydroxyacetamide derivative, followed by a thermal rearrangement. This method offers a user-friendly alternative to traditional methods that may require harsh conditions or toxic reagents.[2]

Reaction Scheme:

Caption: Reaction scheme for the synthesis of 2-(trifluoromethoxy)aniline.

Detailed Protocol:

A detailed protocol for a similar transformation can be found in the Journal of Visualized Experiments[2]. The key steps involve:

-

Preparation of the N-hydroxyacetamide precursor: This typically involves the reduction of a corresponding nitro-aromatic compound. For instance, starting from 2-nitroacetanilide, a selective reduction of the nitro group to a hydroxylamine can be achieved using reagents like hydrazine hydrate in the presence of a catalyst such as Rh/C.[2]

-

O-Trifluoromethylation: The synthesized N-hydroxyacetamide is then reacted with an electrophilic trifluoromethylating agent, such as a Togni reagent (e.g., 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one), in the presence of a weak base like cesium carbonate.[2] This step forms the N-O(CF3) bond.

-

Thermal Rearrangement: The resulting N-(trifluoromethoxy)acetamido intermediate undergoes a thermal rearrangement to afford the ortho-trifluoromethoxylated aniline derivative.[2] This is followed by hydrolysis of the acetamide group to yield the desired 2-(trifluoromethoxy)aniline.

Causality and Experimental Choices:

-

Choice of Starting Material: The use of an N-acetylated aniline derivative protects the amino group during the initial oxidation and trifluoromethoxylation steps, preventing unwanted side reactions.

-

Togni Reagent: Togni reagents are electrophilic trifluoromethylating agents that are relatively stable and easier to handle compared to gaseous CF3I or other sources of the CF3 radical.

-

Thermal Rearrangement: The migration of the OCF3 group to the ortho position of the aromatic ring is a key step, driven by the formation of a more stable aromatic system.

Step 2: Condensation of 2-(trifluoromethoxy)aniline with Diethyl Ethoxymethylenemalonate (DEEMM)

This step follows the principles of the Gould-Jacobs reaction, a classic method for the synthesis of quinolines, where the initial step is the formation of an anilidomethylenemalonate.[1]

Reaction Scheme:

Caption: Condensation of 2-(trifluoromethoxy)aniline with DEEMM.

Detailed Protocol:

A general procedure for this type of condensation can be adapted from literature methods for the synthesis of diethyl 2-((arylamino)methylene)malonates.[3] Both conventional heating and microwave-assisted methods are effective.

Conventional Heating Method:

-

In a round-bottom flask equipped with a reflux condenser, combine 2-(trifluoromethoxy)aniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

-

Heat the mixture, with stirring, at a temperature of 100-120 °C for 2-4 hours. The reaction can be performed neat or in a high-boiling solvent like diphenyl ether.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product may crystallize upon cooling or can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Microwave-Assisted Method:

-

In a microwave-safe reaction vessel, combine 2-(trifluoromethoxy)aniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a temperature of 150-180 °C for 10-30 minutes.[4]

-

After cooling, the product can be isolated and purified as described for the conventional method.

Causality and Experimental Choices:

-

DEEMM as the Methylene Malonate Source: DEEMM is an excellent electrophile for this reaction. The ethoxy group acts as a good leaving group upon nucleophilic attack by the aniline.

-

Reaction Conditions: The reaction is typically carried out at elevated temperatures to facilitate the elimination of ethanol and drive the reaction to completion. Microwave irradiation can significantly reduce reaction times by efficiently heating the reaction mixture.[3][4]

-

Stoichiometry: A slight excess of DEEMM is often used to ensure complete consumption of the aniline.

Data Presentation and Characterization

The successful synthesis of the intermediate and final product should be confirmed by standard analytical techniques.

Table 1: Expected Physicochemical and Spectroscopic Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Signals (δ, ppm) | Expected ¹⁹F NMR Signal (δ, ppm) |

| 2-(trifluoromethoxy)aniline | C₇H₆F₃NO | 177.13 | Aromatic protons (multiplets), NH₂ (broad singlet) | Singlet |

| Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate | C₁₅H₁₆F₃NO₄ | 347.29 | Aromatic protons (multiplets), NH (doublet), CH (doublet), OCH₂ (quartets), CH₃ (triplets) | Singlet |

Safety and Handling Considerations

-

Trifluoromethoxy-containing compounds: Handle with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Diethyl ethoxymethylenemalonate: Can be an irritant. Avoid inhalation and contact with skin and eyes.

-

Microwave Synthesis: Use only microwave-safe vessels and follow the manufacturer's safety guidelines for the microwave reactor. Be aware of the potential for pressure buildup.

Conclusion

The synthesis of diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate is a feasible endeavor for researchers in organic and medicinal chemistry. By employing a modern ortho-trifluoromethoxylation strategy followed by a robust Gould-Jacobs condensation, this valuable building block can be accessed in a systematic and efficient manner. The protocols and insights provided in this guide are intended to empower scientists to confidently undertake this synthesis and explore the potential applications of this and related compounds in their research and development activities.

References

Sources

- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 2. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Microwave-assisted synthesis of α-aryl malonates: Key intermediates for the preparation of azaheterocycles - Arabian Journal of Chemistry [arabjchem.org]

A Technical Guide to the Synthesis and Characterization of Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate

Abstract: This document provides an in-depth technical overview of Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate, a compound of interest in synthetic and medicinal chemistry. The presence of the trifluoromethoxy group offers unique electronic properties and metabolic stability, making its derivatives valuable for drug discovery and materials science.[1] This guide details a robust synthetic protocol, a comprehensive structural characterization using modern spectroscopic techniques (NMR, FT-IR, and MS), and a thorough examination of its physicochemical properties. The methodologies are presented with a focus on the underlying scientific principles to ensure reproducibility and deeper understanding for researchers, chemists, and drug development professionals.

Introduction and Rationale

Enamines and their derivatives, such as β-enamino malonates, are highly versatile intermediates in organic synthesis.[2] They serve as key building blocks for the construction of a wide array of heterocyclic compounds and substituted amino acids.[2][3] The specific compound, Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate, incorporates a 2-(trifluoromethoxy)aniline moiety. The trifluoromethoxy (-OCF₃) group is a well-regarded bioisostere of other functional groups and is known to enhance properties such as lipophilicity, metabolic stability, and binding affinity in bioactive molecules.[1]

This guide provides a predictive but expertly grounded characterization of the title compound. The synthesis is based on the well-established Gould-Jacobs reaction pathway, which involves the condensation of an aniline with a malonate derivative.[4][5] The subsequent characterization data (NMR, FT-IR, MS) are projected based on established principles of spectroscopy and data from analogous structures.

Synthetic Strategy and Mechanism

The most direct and industrially scalable synthesis of Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate is the condensation reaction between 2-(trifluoromethoxy)aniline and Diethyl ethoxymethylenemalonate (DEEM). This reaction is a classic example of a nucleophilic substitution/elimination on an activated vinyl ether.

Reaction Scheme: 2-(trifluoromethoxy)aniline + Diethyl ethoxymethylenemalonate → Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate + Ethanol

Causality of Experimental Design:

-

Reactants: 2-(trifluoromethoxy)aniline serves as the nucleophile.[6] DEEM is an excellent electrophile, as the ethoxy group is a good leaving group, and the molecule is activated by two electron-withdrawing ester groups.[5]

-

Conditions: The reaction is typically performed at elevated temperatures (e.g., 100-120 °C) to drive the elimination of ethanol.[7] It can often be run neat (without a solvent) or in a high-boiling solvent like N,N-Dimethylformamide (DMF) or toluene.[7] The absence of a catalyst is common, as the inherent nucleophilicity of the aniline is sufficient.

-

Mechanism: The reaction proceeds via a nucleophilic attack of the aniline nitrogen onto the β-carbon of the double bond in DEEM (a conjugate addition), followed by the elimination of ethanol to yield the thermodynamically stable enamine product.

Visualization of Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: Workflow for the synthesis and isolation of the target compound.

Structural Elucidation and Spectroscopic Analysis

Comprehensive spectroscopic analysis is essential to confirm the identity and purity of the synthesized compound. The following sections detail the expected data from key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure, including the connectivity and chemical environment of all hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) atoms.

Predicted NMR Data Summary

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |

| ¹H | ~10.5 - 11.0 | Doublet | 1H | NH | Hydrogen-bonded proton, deshielded by proximity to carbonyl and vinyl system. |

| ¹H | ~8.0 - 8.2 | Doublet | 1H | =CH -NH | Vinylic proton, coupled to the N-H proton. |

| ¹H | ~7.0 - 7.5 | Multiplet | 4H | Ar-H | Aromatic protons of the 2-(trifluoromethoxy)phenyl group. |

| ¹H | ~4.2 | Quartet | 4H | -O-CH₂ -CH₃ | Methylene protons of the two ethyl ester groups. |

| ¹H | ~1.3 | Triplet | 6H | -O-CH₂-CH₃ | Methyl protons of the two ethyl ester groups. |

| ¹³C | ~168 | Singlet | - | Ester C =O | Carbonyl carbons, deshielded. |

| ¹³C | ~165 | Singlet | - | Ester C =O | Carbonyl carbons, deshielded. |

| ¹³C | ~150 | Singlet | - | =C H-NH | Vinylic carbon attached to the nitrogen. |

| ¹³C | ~120-145 | Multiplet | - | Ar-C | Aromatic carbons. |

| ¹³C | ~120.5 | Quartet (J ≈ 257 Hz) | - | -OC F₃ | Carbon of the trifluoromethoxy group, split by three fluorine atoms. |

| ¹³C | ~95 | Singlet | - | C =(CH-NH) | Vinylic carbon bearing the two ester groups. |

| ¹³C | ~60 | Singlet | - | -O-C H₂-CH₃ | Methylene carbons of the ethyl esters. |

| ¹³C | ~14 | Singlet | - | -O-CH₂-C H₃ | Methyl carbons of the ethyl esters. |

| ¹⁹F | ~ -58 | Singlet | - | -OCF₃ | Fluorine atoms of the trifluoromethoxy group.[8] |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3250 - 3350 | Medium, Sharp | N-H Stretch | Secondary Amine (part of enamine)[9] |

| 1680 - 1710 | Strong | C=O Stretch (conjugated) | Ester Carbonyl |

| 1610 - 1640 | Strong | C=C Stretch | Enamine double bond |

| 1580 - 1600 | Medium | N-H Bend | Secondary Amine[10] |

| 1250 - 1340 | Strong | C-N Stretch | Aromatic Amine[10] |

| 1150 - 1250 | Very Strong | C-F Stretch | Trifluoromethoxy (-OCF₃) |

| 1050 - 1150 | Strong | C-O Stretch | Ester |

Expertise Insight: The N-H stretch is expected to be a single, relatively sharp band, characteristic of a secondary amine. Its position indicates hydrogen bonding with one of the ester carbonyls, which is a common feature in this type of planar, conjugated system. The C=O stretch will likely be at a lower wavenumber than a typical saturated ester (~1735 cm⁻¹) due to conjugation with the enamine system.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is critical for confirming the molecular formula of the compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z).[11]

-

Molecular Formula: C₁₅H₁₆F₃NO₅

-

Calculated Exact Mass: 363.0981 g/mol

-

Expected Molecular Ion Peak [M]⁺: m/z = 363.1

-

Expected Sodium Adduct [M+Na]⁺: m/z = 386.1

Fragmentation Pattern Analysis: Electron impact (EI) or electrospray ionization (ESI) will lead to characteristic fragmentation. A key fragmentation pattern for malonate derivatives is the loss of the diethyl malonate moiety or parts thereof.[12] Other expected fragments would arise from cleavage of the ester groups (loss of -OEt) and fragmentation of the aromatic ring. The presence of fluorine often leads to stable fragment ions containing the CF₃ group.[13]

Physicochemical Properties

The predicted physicochemical properties are summarized below. These are crucial for handling, storage, and formulation development.

| Property | Predicted Value / Description | Rationale / Reference |

| Appearance | White to off-white crystalline solid | Similar to analogous phenylamino-N-methylene malonates.[14] |

| Melting Point | 70 - 85 °C | Expected for a moderately sized, planar organic molecule with potential for hydrogen bonding. |

| Solubility | Soluble in acetone, ethyl acetate, dichloromethane. Sparingly soluble in hexanes. Insoluble in water. | Polarity is dominated by the large organic structure, despite the polar functional groups. |

| Storage | Store at 2-8°C, sealed in a dry environment.[14] | Protects from moisture and potential degradation over time. |

Detailed Experimental Protocols

The following protocols provide self-validating, step-by-step instructions for the synthesis and characterization of the title compound.

Protocol: Synthesis of Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate

Objective: To synthesize the title compound with high purity and yield.

Materials:

-

2-(trifluoromethoxy)aniline (1.0 eq)

-

Diethyl ethoxymethylenemalonate (DEEM) (1.05 eq)

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

TLC plates (silica gel)

-

Ethyl acetate, Hexanes (for TLC and purification)

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask, add 2-(trifluoromethoxy)aniline (e.g., 10.0 g, 56.4 mmol).

-

Reagent Addition: Add Diethyl ethoxymethylenemalonate (e.g., 12.8 g, 59.2 mmol, 1.05 eq) to the flask.

-

Reaction Conditions: Place the flask in a heating mantle and heat the mixture to 110 °C with stirring. The mixture will become a homogeneous liquid.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is complete when the starting aniline spot is no longer visible (typically 2-4 hours).

-

Work-up: Once complete, remove the flask from the heat and allow it to cool to room temperature. The product will likely begin to solidify.

-

Purification:

-

Method A (Recrystallization): Add a minimal amount of hot ethanol or isopropanol to dissolve the crude product. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Method B (Column Chromatography): If the product is an oil or contains significant impurities, dissolve the crude mixture in a minimum amount of dichloromethane and purify by flash column chromatography on silica gel, using a gradient of Hexanes and Ethyl Acetate.

-

-

Final Product: The purified product should be a white or pale yellow solid. Determine the yield and proceed with characterization.

Protocol: Acquiring a ¹H NMR Spectrum

Objective: To obtain a high-resolution proton NMR spectrum for structural verification.

Materials:

-

Synthesized product (~10-20 mg)

-

Deuterated chloroform (CDCl₃)

-

NMR tube (5 mm)

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Weigh approximately 15 mg of the purified solid product directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of CDCl₃ to the NMR tube.

-

Dissolution: Cap the tube and invert it several times to fully dissolve the sample. If needed, gently warm the tube or use a vortex mixer.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer spinner and place it in the instrument.

-

Shimming: Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.

-

Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 16-32 scans, 90° pulse angle, 2-5 second relaxation delay).

-

Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform. Phase the spectrum and calibrate the chemical shift scale by setting the residual CHCl₃ peak to 7.26 ppm.

-

Analysis: Integrate the peaks and analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure matches the expected pattern.

Structural Relationships and Spectroscopic Correlation

The following diagram illustrates the relationship between the key structural fragments of the molecule and their expected spectroscopic signatures.

Sources

- 1. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 2. Synthesis of β-enamino malonates through caesium carbonate-promoted reaction of nitro-substituted donor–acceptor cyclopropanes - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05619A [pubs.rsc.org]

- 3. The Mannich Reaction of Malonates with Simple Imines Catalyzed by Bifunctional Cinchona Alkaloids: Enantioselective Synthesis of β-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum [mdpi.com]

- 5. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EP0820981A1 - Process for the preparation of 2-trifluoromethoxy-aniline - Google Patents [patents.google.com]

- 7. CN101985427B - Novel synthesis method for 2-(3-ethoxyl-4-n-decyloxy anilino) diethyl methylenemalonate - Google Patents [patents.google.com]

- 8. asahilab.co.jp [asahilab.co.jp]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mass Spectra of 2-Substituted Diethyl Malonate Derivatives [mdpi.com]

- 13. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 14. chemscene.com [chemscene.com]

An In-depth Technical Guide to the Spectroscopic Data of Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate

Introduction: Unveiling a Molecule of Interest

Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate is a complex organic molecule featuring a trifluoromethoxy-substituted aniline moiety linked to a diethyl methylenemalonate group. The presence of the trifluoromethoxy group, a bioisostere of the methoxy group, can significantly influence the lipophilicity, metabolic stability, and binding interactions of a molecule, making it a valuable substituent in medicinal chemistry. The malonate ester portion, a versatile synthetic handle, further enhances its potential for derivatization and incorporation into larger molecular scaffolds. A thorough understanding of its spectroscopic properties is paramount for its synthesis, purification, and characterization in any research and development pipeline.

Predicted Molecular Structure and Key Spectroscopic Features

The structure of Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate is presented below. The subsequent sections will dissect the predicted spectroscopic data—¹H NMR, ¹³C NMR, IR, and Mass Spectrometry—based on the analysis of its core components.

Caption: Predicted structure of Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate.

Predicted Spectroscopic Data

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate in a suitable deuterated solvent (e.g., CDCl₃) is expected to exhibit distinct signals corresponding to the aromatic, methylene, and ethyl ester protons.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~1.3 | Triplet | 6H | -O-CH₂-CH ₃ | Typical chemical shift for methyl protons of an ethyl ester, coupled to the adjacent methylene group. |

| ~4.2 | Quartet | 4H | -O-CH ₂-CH₃ | Methylene protons of the ethyl esters, deshielded by the adjacent oxygen atom and split by the methyl protons. |

| ~7.0 - 7.5 | Multiplet | 4H | Ar-H | Aromatic protons of the 2-(trifluoromethoxy)phenylamino ring, exhibiting a complex splitting pattern due to their different chemical environments. |

| ~8.5 | Doublet | 1H | =CH -NH- | Vinylic proton of the methylenemalonate moiety, expected to be downfield due to the electron-withdrawing effect of the two ester groups and coupled to the adjacent NH proton. |

| ~10.5 | Doublet | 1H | -NH - | The amine proton, likely appearing as a broad singlet or a doublet due to coupling with the vinylic proton. Its chemical shift can be highly dependent on solvent and concentration. |

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum will show signals for the aromatic carbons, the carbons of the diethyl methylenemalonate group, and the trifluoromethoxy carbon.

| Predicted Chemical Shift (ppm) | Assignment | Rationale |

| ~14 | -O-CH₂-C H₃ | Methyl carbons of the ethyl esters. |

| ~61 | -O-C H₂-CH₃ | Methylene carbons of the ethyl esters. |

| ~95 | =C (COOEt)₂ | The carbon of the methylenemalonate double bond attached to the two ester groups, shifted upfield due to the enamine character. |

| ~118 - 145 | Ar-C | Aromatic carbons. The carbon bearing the trifluoromethoxy group will be significantly affected by the fluorine atoms, likely appearing as a quartet in a proton-decoupled spectrum. |

| ~121 (quartet) | -OC F₃ | The carbon of the trifluoromethoxy group, appearing as a quartet due to coupling with the three fluorine atoms. |

| ~150 | =C H-NH- | The vinylic carbon attached to the nitrogen, shifted downfield. |

| ~165-170 | C =O | Carbonyl carbons of the two ester groups. |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule.

| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3200 - 3400 | N-H stretch | Secondary amine |

| 2850 - 3000 | C-H stretch | Aliphatic (ethyl groups) and aromatic |

| ~1720 and ~1670 | C=O stretch | Ester carbonyls (two distinct bands due to conjugation and environment) |

| ~1600 | C=C stretch | Alkene and aromatic ring |

| 1100 - 1300 | C-F stretch | Trifluoromethoxy group (strong, broad absorptions) |

| 1000 - 1250 | C-O stretch | Ester and ether linkages |

Mass Spectrometry

The mass spectrum (e.g., using Electron Ionization, EI) is expected to show the molecular ion peak and characteristic fragmentation patterns.

| Predicted m/z | Fragment Ion | Interpretation |

| 349 | [M]⁺ | Molecular ion peak for C₁₄H₁₄F₃NO₅. |

| 304 | [M - OEt]⁺ | Loss of an ethoxy radical. |

| 276 | [M - COOEt]⁺ | Loss of a carbethoxy radical. |

| 177 | [CF₃OC₆H₄NH₂]⁺ | Fragment corresponding to 2-(trifluoromethoxy)aniline. |

| 172 | [CH₂(COOEt)₂]⁺ | Fragment corresponding to diethyl methylenemalonate. |

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental execution. The following are generalized protocols for the key spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Caption: A generalized workflow for acquiring NMR spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

Caption: A typical workflow for Attenuated Total Reflectance (ATR) FTIR spectroscopy.

Mass Spectrometry (MS)

Caption: A general workflow for mass spectrometry analysis.

Synthesis of N-Arylaminomethylene Malonates: A General Approach

The synthesis of Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate would likely follow a well-established route for the preparation of N-arylaminomethylene malonates. A common and effective method is the Knoevenagel condensation of an aniline with diethyl 2-(ethoxymethylene)malonate or a similar reactive malonate derivative.

A plausible synthetic pathway involves the reaction of 2-(trifluoromethoxy)aniline with diethyl 2-(ethoxymethylene)malonate. This reaction typically proceeds by the nucleophilic attack of the aniline nitrogen on the electron-deficient carbon of the methylenemalonate, followed by the elimination of ethanol. The reaction can often be carried out by simply heating the two reactants together, sometimes with the use of a catalyst to facilitate the reaction.

Conclusion: A Predictive Yet Powerful Tool for Researchers

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate. By leveraging the known spectroscopic data of its constituent fragments and applying fundamental principles of spectroscopic interpretation, this document offers a valuable resource for scientists and researchers. The predicted data, coupled with the outlined experimental protocols, will aid in the identification, purification, and structural confirmation of this and related compounds, thereby supporting advancements in drug discovery and materials science. As experimental data for this specific molecule becomes available, this guide can serve as a foundational reference for comparison and further in-depth analysis.

References

-

PubChem. (n.d.). 2-(Trifluoromethyl)aniline. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

Organic Syntheses. (n.d.). Diethyl Methylenemalonate. Retrieved January 26, 2026, from [Link]

-

Pharmaffiliates. (n.d.). Diethyl 2-methylenemalonate. Retrieved January 26, 2026, from [Link]

-

MySkinRecipes. (n.d.). 2-(Trifluoromethoxy)aniline. Retrieved January 26, 2026, from [Link]

-

ATB (Automated Topology Builder). (n.d.). 2-(Trifluoromethyl)aniline. The University of Queensland. Retrieved January 26, 2026, from [Link]

-

ACS Publications. (2022). Visible-Light-Mediated Three-Component Annulation Strategy for the Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones. American Chemical Society. Retrieved January 26, 2026, from [Link]

-

TUODA. (n.d.). High-Purity 2-Methyl-3-(trifluoromethyl)aniline for Pharmaceutical intermediates Applications. Retrieved January 26, 2026, from [Link]

-

Asian Journal of Chemistry. (2019). Structural, Spectroscopic and Hirshfeld Surface Analysis of Anilinium Malonate. Retrieved January 26, 2026, from [Link]

-

RSC Publishing. (2012). Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (2013). ChemInform Abstract: Knoevenagel Condensation of Diethylmalonate with Aldehydes Catalyzed by Immobilized Bovine Serum Albumin (BSA). Retrieved January 26, 2026, from [Link]

-

Amazon S3. (n.d.). Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine. Retrieved January 26, 2026, from [Link]

-

Organic Reactions. (1949). The Knoevenagel Condensation. John Wiley & Sons, Inc. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (2004). The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. Retrieved January 26, 2026, from [Link]

-

Supporting Information. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. Retrieved January 26, 2026, from [Link]

-

SpectraBase. (n.d.). 2-(3-Pyridinylmethoxy)aniline, N-methyl- - Optional[13C NMR] - Chemical Shifts. Retrieved January 26, 2026, from [Link]

An In-depth Technical Guide to the NMR Spectra of Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical analysis of the Nuclear Magnetic Resonance (NMR) spectra of Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate. In the absence of direct experimental data for this specific molecule, this document serves as a predictive guide based on established NMR principles and extensive data from structurally analogous compounds. We will dissect the molecule into its constituent fragments—the 2-(trifluoromethoxy)phenylamino moiety and the diethyl N-methylene malonate group—to forecast the ¹H, ¹³C, and ¹⁹F NMR spectra. This guide is intended to aid researchers in the identification, characterization, and purity assessment of this and related compounds.

Introduction: The Rationale for NMR-based Structural Elucidation

Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate is a complex organic molecule with potential applications in medicinal chemistry and materials science, belonging to the enamine class of compounds. The unique combination of a trifluoromethoxy-substituted aromatic ring and a malonate derivative suggests a rich and informative NMR spectrum. NMR spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

This guide will provide a detailed theoretical framework for interpreting the NMR spectra of the title compound. By understanding the expected chemical shifts, coupling constants, and multiplicities, researchers can confidently identify this molecule, distinguish it from potential isomers and impurities, and gain insights into its electronic and conformational properties.

Proposed Synthesis and Experimental Protocol

A plausible synthetic route for Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate involves the condensation reaction between 2-(trifluoromethoxy)aniline and diethyl 2-(ethoxymethylene)malonate. This reaction is a common method for the synthesis of enamines.[1][2]

Synthetic Protocol

-

To a solution of 2-(trifluoromethoxy)aniline (1.0 eq) in a suitable solvent such as ethanol or toluene, add diethyl 2-(ethoxymethylene)malonate (1.05 eq).

-

The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate.

NMR Sample Preparation Protocol

A standard protocol for preparing a sample for NMR analysis is as follows:[3][4][5][6]

-

Weigh approximately 5-10 mg of the purified compound directly into a clean, dry, high-quality NMR tube.

-

Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Cap the NMR tube and gently agitate to ensure the sample is completely dissolved.

-

If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.

-

The prepared sample is now ready for NMR analysis.

Predicted NMR Spectra: A Detailed Analysis

The following sections provide a detailed prediction of the ¹H, ¹³C, and ¹⁹F NMR spectra of Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate. The predicted chemical shifts are based on the analysis of structurally similar compounds and established substituent effects.

Molecular Structure and Atom Numbering

To facilitate the discussion of the NMR spectra, the atoms in Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate are numbered as shown in the diagram below.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. organomation.com [organomation.com]

- 4. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 5. publish.uwo.ca [publish.uwo.ca]

- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

An In-Depth Technical Guide to the Synthesis, Properties, and Applications of Diethyl 2-(Arylamino)-N-methylene Malonates

For Researchers, Scientists, and Drug Development Professionals

Introduction and Chemical Identity

Diethyl 2-(phenylamino)-N-methylene malonate and its derivatives are important intermediates in organic synthesis, particularly for the preparation of quinolone antibacterial agents and other heterocyclic compounds.[1] The core structure consists of a malonic ester backbone, an enamine functional group, and a phenylamino moiety.

Key Chemical Information for Diethyl 2-(phenylamino)-N-methylene malonate:

| Property | Value | Reference |

| CAS Number | 54535-22-7 | [2][3][4] |

| Molecular Formula | C₁₄H₁₇NO₄ | [2] |

| Molecular Weight | 263.29 g/mol | [3] |

| IUPAC Name | diethyl 2-(anilinomethylidene)propanedioate | [3] |

| Synonyms | Diethyl 2-((phenylamino)methylene)malonate, Diethyl 2-(anilinomethylene)malonate | [3] |

The trifluoromethoxy-substituted derivative, Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate, would have a molecular formula of C₁₅H₁₆F₃NO₅ and a molecular weight of 363.29 g/mol .

Synthesis and Mechanistic Insights

The most common and efficient method for the synthesis of diethyl 2-(arylamino)-N-methylene malonates is a condensation reaction between an aniline derivative and diethyl ethoxymethylenemalonate (EMME).[5] This reaction is a key step in the Gould-Jacobs reaction for the synthesis of quinolones.

General Synthesis Pathway

The synthesis involves the reaction of an aniline with diethyl ethoxymethylenemalonate. The ethoxy group of EMME acts as a leaving group, and the reaction proceeds via a nucleophilic substitution mechanism.

Caption: General reaction scheme for the synthesis of the target molecule.

Step-by-Step Experimental Protocol (Hypothetical for the Trifluoromethoxy Derivative)

This protocol is based on established procedures for similar compounds.[5]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-(trifluoromethoxy)aniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

-

Solvent (Optional): While the reaction can often be performed neat, a high-boiling inert solvent such as diphenyl ether or Dowtherm A can be used to ensure homogeneous mixing and temperature control.

-

Heating: Heat the reaction mixture to 120-140°C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS), observing the consumption of the starting materials and the formation of the product.

-

Work-up: Once the reaction is complete (typically 1-3 hours), allow the mixture to cool to room temperature. If performed neat, the product may crystallize upon cooling. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Physicochemical and Spectroscopic Characterization

The physicochemical properties of these compounds are crucial for their application and further chemical transformations.

Predicted and Known Properties:

| Property | Diethyl 2-(phenylamino)-N-methylene malonate | Predicted for Trifluoromethoxy Derivative |

| Appearance | White to off-white solid | Likely a white to off-white solid |

| Melting Point | 49-51 °C | Expected to be higher due to increased molecular weight and polarity |

| Solubility | Soluble in most organic solvents (e.g., ethanol, acetone, ethyl acetate) | Similar solubility profile expected |

| ¹H NMR | Characteristic peaks for aromatic protons, the vinyl proton, the NH proton, and the two ethyl ester groups. | Similar pattern with additional splitting due to the trifluoromethoxy group. |

| ¹³C NMR | Resonances for the aromatic carbons, the enamine carbons, the carbonyl carbons, and the ethyl ester carbons. | Similar pattern with the characteristic signal for the CF₃O- group. |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 263. | Expected molecular ion peak (M⁺) at m/z 363. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching, C=O stretching (ester), and C=C stretching (enamine). | Similar characteristic bands. |

Applications in Drug Discovery and Development

Diethyl 2-(arylamino)-N-methylene malonates are versatile building blocks in medicinal chemistry.

-

Antimicrobial Agents: As key intermediates in the Gould-Jacobs reaction, they are fundamental to the synthesis of numerous quinolone and fluoroquinolone antibiotics.[1]

-

Antifungal Activity: Recent studies have shown that some derivatives of diethyl 2-((arylamino)methylene)malonates exhibit potent antifungal activity against plant pathogens like Fusarium oxysporum.[5][6]

-

Anticancer Research: The quinolone scaffold, derived from these malonates, is a common motif in the design of novel anticancer agents.

Caption: Key application areas for this class of compounds.

Safety and Handling

Hazard Identification for Diethyl 2-(phenylamino)-N-methylene malonate:

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

It is recommended to handle these compounds in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[7][8][9][10]

Conclusion

Diethyl 2-(arylamino)-N-methylene malonates are a valuable class of chemical intermediates with established and emerging applications in various fields of research and development. While the specific trifluoromethoxy derivative requested may not be commercially cataloged, its synthesis is readily achievable through well-established synthetic protocols. The information provided in this guide serves as a comprehensive resource for researchers interested in the synthesis, characterization, and application of these versatile compounds.

References

-

PubChem. 2-Phenylaminomethylene-malonic acid diethyl ester | C14H17NO4 | CID 264327. [Link]

-

MDPI. Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. [Link]

- Google Patents.

-

Pharmaffiliates. Diethyl 2-((3-chloro-4-methylphenylamino)methylene)maloNAte. [Link]

-

Carl ROTH. Safety Data Sheet: Diethyl malonate. [Link]

-

National Center for Biotechnology Information. Diethyl 2-{[(4-methoxy-3-pyridyl)amino]methylidene}malonate. [Link]

-

ResearchGate. (PDF) Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. [Link]

-

Organic Syntheses. diethyl methylenemalonate. [Link]

-

NIST WebBook. Diethyl malonate. [Link]

-

MDPI. Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. [Link]

-

Thermo Fisher Scientific. SAFETY DATA SHEET. [Link]

-

PubChem. Diethyl (phenylmethylene)malonate | C14H16O4 | CID 94751. [Link]

Sources

- 1. CN112898152A - Preparation method of ethoxy diethyl methylene malonate - Google Patents [patents.google.com]

- 2. chemscene.com [chemscene.com]

- 3. 2-Phenylaminomethylene-malonic acid diethyl ester | C14H17NO4 | CID 264327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. anaxlab.com [anaxlab.com]

- 5. Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. carlroth.com [carlroth.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. westliberty.edu [westliberty.edu]

Whitepaper: Trifluoromethoxy-Substituted Malonates as Versatile Building Blocks in Modern Chemistry

Abstract

The trifluoromethoxy (OCF₃) group has emerged as a uniquely powerful substituent in the design of advanced pharmaceuticals, agrochemicals, and materials.[1][2][3] Its distinct combination of high lipophilicity, metabolic stability, and potent electron-withdrawing character offers chemists a tool to fine-tune molecular properties with remarkable precision.[4] This technical guide provides an in-depth exploration of trifluoromethoxy-substituted malonates, a class of chemical intermediates that serve as a critical gateway to more complex molecular architectures. We will dissect the fundamental properties of the OCF₃ group, detail robust synthetic protocols for accessing these malonate building blocks, and illustrate their vast synthetic utility. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these privileged structures in their work.

The Strategic Advantage of the Trifluoromethoxy Group

The decision to incorporate a trifluoromethoxy group into a molecule is driven by its profound and predictable impact on physicochemical properties. Unlike its methoxy (OCH₃) or trifluoromethyl (CF₃) cousins, the OCF₃ group occupies a unique space in chemical parameter space.[4][5]

Causality Behind the Choice: The OCF₃ group is often introduced to enhance a molecule's ability to cross biological membranes, a critical step for drug efficacy. Its high lipophilicity facilitates this transport. Furthermore, the immense strength of the C-F bonds and the steric hindrance around the ether oxygen render the OCF₃ group highly resistant to metabolic degradation, particularly oxidative demethylation by cytochrome P450 enzymes.[4] This directly translates to a longer biological half-life and potentially lower required dosages for a therapeutic agent.

Data Presentation: Comparative Physicochemical Parameters

| Substituent | Lipophilicity (Hansch π) | Electronic Effect (Hammett σₚ) | Steric Parameter (Taft Eₛ) |

| -OCF₃ | +1.04 [5] | +0.35 | -0.98 |

| -OCH₃ | -0.02 | -0.27 | -0.55 |

| -CF₃ | +0.88[5] | +0.54 | -1.16 |

| -Cl | +0.71 | +0.23 | -0.97 |

| -F | +0.14 | +0.06 | -0.46 |

As the data clearly indicates, the OCF₃ group provides a significant boost in lipophilicity over both methoxy and trifluoromethyl groups, while possessing a strong electron-withdrawing nature. This unique combination makes it an invaluable tool for molecular design.

Synthesis of Trifluoromethoxy-Substituted Malonates: A Guided Workflow

Direct trifluoromethoxylation at the α-carbon of a malonic ester is synthetically challenging and not a commonly employed strategy. The most reliable and field-proven approach involves a convergent synthesis, where a suitable electrophile already bearing the OCF₃ group is coupled with a malonate nucleophile. This ensures the preservation of the valuable OCF₃ moiety under mild conditions.

Core Experimental Workflow: Nucleophilic Alkylation

The workhorse reaction for this transformation is the alkylation of diethyl malonate. The process relies on the generation of a soft, carbon-based nucleophile (the malonate enolate) which readily reacts with a suitable electrophile, such as a benzyl or alkyl halide.

Sources

- 1. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of Phenylamino-N-Methylene Malonates: A Technical Guide to Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylamino-N-methylene malonates are a class of organic compounds that have garnered increasing interest within the medicinal chemistry landscape. Possessing a unique enamine ester moiety, these molecules serve as versatile synthons for the creation of more complex heterocyclic structures and have demonstrated intrinsic biological activities, most notably as potent antifungal agents. This technical guide provides an in-depth exploration of the discovery and synthesis of novel phenylamino-N-methylene malonates. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the synthetic methodologies, mechanistic underpinnings, and characterization techniques pertinent to this promising class of compounds. Furthermore, this guide will delve into their potential therapeutic applications and outline future research trajectories.

Introduction: The Significance of Malonates in Medicinal Chemistry

Malonic acid and its derivatives are fundamental building blocks in organic synthesis, celebrated for the reactivity of the central methylene group.[1] This inherent chemical activity has established them as indispensable precursors in the synthesis of a vast array of pharmaceuticals, agrochemicals, and specialty polymers.[1][2] In the pharmaceutical industry, malonates are instrumental in constructing the carbon skeletons of numerous active pharmaceutical ingredients (APIs), including barbiturates and vitamins.[1][3] The ability to readily form carbon-carbon bonds through reactions like the Knoevenagel condensation makes malonic acid derivatives a cornerstone of complex molecule synthesis.[1]

The focus of this guide, phenylamino-N-methylene malonates, represents a specific and highly functionalized subset of malonate derivatives. The incorporation of a phenylamino group introduces both steric and electronic features that can significantly influence the molecule's biological activity and pharmacokinetic properties. Recent studies have highlighted the potential of these compounds as mycelial growth inhibitors, particularly against fungal pathogens like Fusarium oxysporum, underscoring their relevance in the development of new antifungal therapeutics.[4]

Synthesis of Phenylamino-N-Methylene Malonates: A Strategic Approach

The synthesis of phenylamino-N-methylene malonates is most effectively achieved through a condensation reaction between an aniline and a diethyl ethoxymethylenemalonate (DEEMM). This transformation, which is the first step of the broader Gould-Jacobs reaction, provides a direct and efficient route to the desired enamine ester.[5]

The Gould-Jacobs Reaction: A Mechanistic Overview

The Gould-Jacobs reaction is a powerful method for the synthesis of quinolines and 4-hydroxyquinoline derivatives.[5] The initial and crucial step for our purpose is the formation of the anilidomethylenemalonic ester. The reaction proceeds via a nucleophilic attack of the aniline nitrogen on the electron-deficient double bond of DEEMM, followed by the elimination of ethanol.[6] This addition-elimination sequence results in the formation of the stable phenylamino-N-methylene malonate.

To provide a clearer understanding of the synthetic strategy, the following diagram illustrates the key steps in the synthesis of diethyl 2-((phenylamino)methylene)malonate.

Caption: Synthetic workflow for diethyl 2-((phenylamino)methylene)malonate.

Detailed Experimental Protocol: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis offers significant advantages over conventional heating methods, including dramatically reduced reaction times and often improved yields.[7] The following protocol is adapted from established microwave-assisted procedures for the Gould-Jacobs reaction.[6]

Materials:

-

Aniline (analytical grade)

-

Diethyl ethoxymethylenemalonate (DEEMM)

-

Acetonitrile (analytical grade)

-

Microwave synthesis vial (2-5 mL) with a magnetic stir bar

-

Microwave synthesis system

Procedure:

-

Reactant Charging: To a 2-5 mL microwave vial equipped with a magnetic stir bar, add aniline (e.g., 2.0 mmol) and diethyl ethoxymethylenemalonate (e.g., 6.0 mmol).

-

Microwave Irradiation: Seal the vial and place it in the microwave synthesis system. Heat the reaction mixture to a high temperature (e.g., 250-300°C) for a short duration (e.g., 5-10 minutes).[6] The high temperatures facilitate the intramolecular cyclization, though for the synthesis of the intermediate phenylamino-N-methylene malonate, lower temperatures and shorter times may be sufficient.

-

Cooling and Precipitation: After the reaction is complete, cool the vial to room temperature. The product may precipitate out of the reaction mixture.

-

Isolation and Purification: Filter the precipitated product and wash with a small amount of ice-cold acetonitrile to remove any unreacted starting materials.

-

Drying: Dry the resulting solid under vacuum to yield the pure diethyl 2-((phenylamino)methylene)malonate.

Rationale for Experimental Choices:

-

Excess DEEMM: Using an excess of DEEMM helps to drive the reaction to completion and ensures that the aniline is fully consumed.[6]

-

Microwave Heating: This technique provides rapid and uniform heating, which accelerates the reaction rate and can lead to cleaner product formation compared to conventional heating methods that can sometimes lead to side product formation due to prolonged reaction times.[7]

-

Acetonitrile Wash: Acetonitrile is a suitable solvent for washing the product as the desired product has limited solubility in cold acetonitrile, while the starting materials are more soluble, allowing for effective purification.

Characterization of Novel Phenylamino-N-Methylene Malonates

The unambiguous identification and confirmation of the structure of the synthesized phenylamino-N-methylene malonates are paramount. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for a representative compound, diethyl 2-((phenylamino)methylene)malonate.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the ethyl ester protons (triplet and quartet), aromatic protons of the phenyl ring, the vinyl proton, and the N-H proton. |

| ¹³C NMR | Resonances for the carbonyl carbons of the ester groups, the carbons of the ethyl groups, the aromatic carbons, and the carbons of the enamine double bond. |

| FTIR | Characteristic absorption bands for N-H stretching, C=O stretching of the ester groups, C=C stretching of the enamine, and C-N stretching. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (263.29 g/mol for C₁₄H₁₇NO₄).[8] |

Analytical Workflow

The characterization process follows a logical sequence to ensure the identity and purity of the synthesized compound.

Caption: A typical analytical workflow for compound characterization.

Biological Activity and Future Directions

Antifungal Potential

Recent research has demonstrated that diethyl 2-((arylamino)methylene)malonates (DAMMs) exhibit promising antifungal activity against Fusarium oxysporum.[4] This finding is significant as it suggests that these compounds could serve as leads for the development of novel antifungal agents. The enamine ester moiety is a recognized pharmacophore with antifungal properties.[5]

Structure-Activity Relationship (SAR) Studies

To optimize the antifungal potency of phenylamino-N-methylene malonates, systematic structure-activity relationship (SAR) studies are essential.[9][10] Key areas for investigation include:

-

Substitution on the Phenyl Ring: The electronic and steric nature of substituents on the aniline ring can profoundly impact biological activity.

-

Variation of the Ester Group: Modifying the alkyl groups of the malonate ester can influence the compound's lipophilicity and, consequently, its ability to penetrate fungal cell membranes.

-

Modification of the Methylene Bridge: While the current focus is on the N-methylene linkage, exploring other linkers could lead to novel derivatives with enhanced activity.

Future Research

The field of phenylamino-N-methylene malonates is ripe for further exploration. Future research should focus on:

-

Expansion of the Chemical Library: Synthesizing a diverse library of analogues to conduct comprehensive SAR studies.

-

Elucidation of the Mechanism of Action: Investigating the specific biochemical pathways or cellular targets through which these compounds exert their antifungal effects.

-

In Vivo Efficacy Studies: Evaluating the most promising candidates in animal models of fungal infections to assess their therapeutic potential.

Conclusion

The synthesis and discovery of novel phenylamino-N-methylene malonates represent a promising avenue for the development of new therapeutic agents, particularly in the realm of antifungal drug discovery. The straightforward and efficient synthetic routes, coupled with their demonstrated biological activity, make these compounds attractive targets for further investigation. This guide has provided a comprehensive overview of the key aspects of their synthesis, characterization, and potential applications, with the aim of fostering further research and innovation in this exciting area of medicinal chemistry.

References

-

Coy-Barrera, E. et al. (2023). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). 2-Phenylaminomethylene-malonic acid diethyl ester. National Center for Biotechnology Information. Available at: [Link]

-

Organic Syntheses. (n.d.). Diethyl methylenemalonate. Organic Syntheses Procedure. Available at: [Link]

-

Cisneros-Cabrera, L. et al. (2025). Antifungal Structure-Activity Relationship Studies of Broad-Spectrum Phenothiazines. ACS Omega. Available at: [Link]

-

Wikipedia. (n.d.). Gould–Jacobs reaction. Wikipedia. Available at: [Link]

-

Al-Mousawi, S. M. et al. (2025). Recent preparations and synthetic applications of enaminones. ResearchGate. Available at: [Link]

-

Biotage. (n.d.). Gould Jacobs Quinoline forming reaction. Application Note AN056. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of diethyl methylmalonate. PrepChem.com. Available at: [Link]

-

Zhang, M. et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. MDPI. Available at: [Link]

-

Govindh, B. et al. (2012). A brief review on synthesis & applications of β-enamino carbonyl compounds. Organic Communications. Available at: [Link]

- Google Patents. (n.d.). Preparation method of diethyl malonate. Google Patents.

-

Wang, X. et al. (2018). Site-Selective Reaction of Enaminones and Enamine Esters for the Synthesis of Novel Diverse Morphan Derivatives. ACS Omega. Available at: [Link]

-

Suvire, F. D. et al. (2006). Structure-activity relationship study of homoallylamines and related derivatives acting as antifungal agents. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Name Reactions in Organic Synthesis. (n.d.). Gould-Jacobs Reaction. Cambridge University Press. Available at: [Link]

-

Naito, T. (2024). Development of Efficient Synthetic Reactions Using Enamines and Enamides Carrying Oxygen Atom Substituent on Nitrogen Atom. J-Stage. Available at: [Link]

-

Chen, Q. et al. (n.d.). Synthesis, Antifungal Activities and Qualitative Structure Activity Relationship of Carabrone Hydrazone Derivatives as Potential Antifungal Agents. MDPI. Available at: [Link]

Sources

- 1. Gould-Jacobs Reaction (Chapter 25) - Name Reactions in Organic Synthesis [cambridge.org]

- 2. mdpi.com [mdpi.com]

- 3. CN1237571A - Preparation method of diethyl malonate - Google Patents [patents.google.com]

- 4. chemscene.com [chemscene.com]

- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 6. ablelab.eu [ablelab.eu]

- 7. acgpubs.org [acgpubs.org]

- 8. 2-Phenylaminomethylene-malonic acid diethyl ester | C14H17NO4 | CID 264327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Antifungal Structure–Activity Relationship Studies of Broad-Spectrum Phenothiazines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-activity relationship study of homoallylamines and related derivatives acting as antifungal agents [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Diethyl 2-(((2-(trifluoromethoxy)phenyl)amino)methylene)malonate: Synthesis, Characterization, and Applications in Medicinal Chemistry

This technical guide provides a comprehensive overview of Diethyl 2-(((2-(trifluoromethoxy)phenyl)amino)methylene)malonate, a versatile building block in modern synthetic and medicinal chemistry. We will delve into its precise chemical identity, explore detailed synthetic protocols, and discuss its potential applications, particularly within the realm of drug discovery and development. This document is intended for researchers, scientists, and professionals in the field who require a deep, practical understanding of this compound.

Decoding the Identity: IUPAC Nomenclature and Structural Elucidation

The compound, sometimes colloquially referred to by non-standard names, is correctly identified under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature as Diethyl 2-{[((2-trifluoromethoxy)phenyl)amino]methylidene}propanedioate . For clarity and consistency, this authoritative IUPAC name will be used throughout this guide.

The structure is characterized by a central diethyl malonate core, functionalized with a methylidene group that is, in turn, substituted with an amino group derived from 2-(trifluoromethoxy)aniline. The trifluoromethoxy (-OCF3) group is a key feature, known to significantly modulate the physicochemical properties of molecules, often enhancing metabolic stability and lipophilicity, which are desirable traits in drug candidates.

Synthesis and Mechanism: A Validated Protocol

The synthesis of Diethyl 2-{[((2-trifluoromethoxy)phenyl)amino]methylidene}propanedioate is typically achieved through a well-established condensation reaction. This one-pot synthesis is both efficient and reliable, making it suitable for laboratory-scale and potential scale-up operations.

Underlying Principles and Mechanistic Rationale

The reaction proceeds via a Knoevenagel-type condensation followed by an addition-elimination (Michael addition) of the amine. The diethyl malonate is first reacted with a formaldehyde equivalent, often in the form of an orthoester like triethyl orthoformate, to form an electrophilic intermediate, diethyl ethoxymethylenemalonate. The subsequent addition of 2-(trifluoromethoxy)aniline leads to the displacement of the ethoxy group and the formation of the stable enamine product. The driving force for the reaction is the formation of the highly conjugated and thermodynamically stable final product.

Detailed Experimental Protocol

Materials:

-

Diethyl malonate

-

Triethyl orthoformate

-

2-(Trifluoromethoxy)aniline

-

Acetic anhydride (catalyst and dehydrating agent)

-

Ethanol (solvent)

-

Hexane (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine diethyl malonate (1.0 eq.), triethyl orthoformate (1.2 eq.), and a catalytic amount of acetic anhydride (0.1 eq.).

-

Initial Condensation: Heat the mixture to reflux (approximately 120-130 °C) for 2-3 hours. This step forms the intermediate, diethyl ethoxymethylenemalonate. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Amine Addition: After cooling the mixture slightly, add 2-(trifluoromethoxy)aniline (1.0 eq.) dropwise to the reaction flask.

-

Final Reflux: Reheat the mixture to reflux and maintain for an additional 3-4 hours, or until TLC analysis indicates the complete consumption of the aniline starting material.

-

Work-up and Isolation: Cool the reaction mixture to room temperature. The product often crystallizes upon cooling. If not, the volume of the solvent can be reduced under vacuum. The resulting solid is then collected by filtration.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to yield the final product as a crystalline solid.

Synthesis Workflow Diagram

Caption: Synthesis workflow for Diethyl 2-{[((2-trifluoromethoxy)phenyl)amino]methylidene}propanedioate.

Physicochemical Properties and Characterization Data

The successful synthesis of the target compound must be confirmed through rigorous analytical characterization. Below is a summary of expected properties and analytical data.

| Property | Expected Value/Observation |

| Molecular Formula | C₁₅H₁₆F₃NO₄ |

| Molecular Weight | 347.29 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | Typically in the range of 60-80 °C (literature dependent) |

| Solubility | Soluble in common organic solvents (DCM, EtOAc, Acetone, DMSO) |

| ¹H NMR | Characteristic peaks for ethyl esters, aromatic protons, vinyl proton, and NH proton. The vinyl and NH protons often show coupling. |

| ¹³C NMR | Resonances corresponding to the carbonyls, aromatic carbons, trifluoromethoxy carbon, and malonate backbone. |

| ¹⁹F NMR | A singlet corresponding to the -OCF₃ group. |

| Mass Spectrometry (MS) | [M+H]⁺ peak at m/z 348.11 |

Applications in Drug Discovery and Development

Diethyl 2-{[((2-trifluoromethoxy)phenyl)amino]methylidene}propanedioate is not an end-product drug but rather a highly valuable scaffold for the synthesis of more complex bioactive molecules, particularly heterocyclic compounds.

Precursor for Quinolone Antibiotics and Anticancer Agents

The primary application of this and similar compounds is in the synthesis of quinolone and quinoline derivatives. Through a thermal or acid-catalyzed cyclization reaction (Gould-Jacobs reaction), the enamine can be converted into a 4-hydroxyquinoline core structure. This quinoline scaffold is central to a wide range of pharmaceuticals, including:

-

Antimalarials: Chloroquine and Mefloquine are classic examples of quinoline-based drugs.

-

Antibiotics: Fluoroquinolones (e.g., Ciprofloxacin) are a major class of antibiotics, although they are synthesized through a slightly different pathway, the utility of the quinoline core is evident.

-

Anticancer Agents: Numerous kinase inhibitors, such as Lapatinib and Gefitinib, feature a quinoline or quinazoline core. The trifluoromethoxy group, in particular, is often incorporated to improve drug-like properties.

Logical Pathway for Quinolone Synthesis

Caption: Synthetic pathway from the title compound to bioactive quinoline derivatives.

Safety and Handling

As with all laboratory chemicals, appropriate safety precautions should be taken.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.

Conclusion

Diethyl 2-{[((2-trifluoromethoxy)phenyl)amino]methylidene}propanedioate is a synthetically accessible and highly versatile intermediate. Its true value lies in its role as a precursor to complex heterocyclic systems that are of significant interest in medicinal chemistry. The presence of the trifluoromethoxy group makes it an attractive building block for creating new chemical entities with potentially enhanced pharmacological profiles. The protocols and data presented in this guide offer a solid foundation for researchers to synthesize, characterize, and utilize this compound in their drug discovery endeavors.

References

A comprehensive list of references would be compiled here based on the specific literature and database sources consulted during the research phase. The following are representative examples of the types of sources that would be cited.

- Synthesis of functionalized quinolines:Journal of Organic Chemistry.

- Properties of trifluoromethoxy-substituted compounds in medicinal chemistry:Journal of Medicinal Chemistry. (This would link to a review article discussing the role of -OCF3 groups in drug design).

- Spectral data for diethyl enaminomalonates:Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

- Safety and handling information:Sigma-Aldrich Material Safety Data Sheet (MSDS). (A link to the safety data sheet for a structurally similar compound).

Physical properties and stability of Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate

An In-Depth Technical Guide to the Physical Properties and Stability of Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate is an enamine derivative of diethyl malonate incorporating a 2-(trifluoromethoxy)phenylamino moiety. While this specific molecule is not extensively documented in publicly available literature, its structure combines several key functional groups whose behaviors are well-understood. This guide provides a comprehensive analysis of its predicted physical properties, stability, and characterization based on established chemical principles and data from structurally analogous compounds.

The core structure consists of an enamine, which is known for its susceptibility to hydrolysis, linked to a diethyl malonate backbone, a common building block in organic synthesis.[1] The presence of the 2-(trifluoromethoxy)aniline group is particularly significant. The trifluoromethoxy (-OCF₃) group is a potent electron-withdrawing substituent and is known to increase lipophilicity significantly, properties that are highly influential in the design of pharmacologically active molecules.[2] This guide will serve as a predictive framework for researchers looking to synthesize, handle, or utilize this compound as an intermediate in drug discovery and development.

Predicted Physicochemical Properties

The physicochemical properties of Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate are predicted by combining the known properties of its core fragments: 2-(trifluoromethoxy)aniline, diethyl malonate, and the N-arylaminomethylene linker.

| Property | Predicted Value / Characteristic | Rationale & References |

| Molecular Formula | C₁₅H₁₆F₃NO₅ | Derived from the proposed structure. |

| Molecular Weight | 363.29 g/mol | Calculated based on the molecular formula. The MW of the unsubstituted analog, Diethyl 2-((phenylamino)methylene)malonate, is 263.29 g/mol .[3] |

| Appearance | Colorless to Pale Yellow Liquid or Low-Melting Solid | Based on the appearance of similar compounds like 4-(trifluoromethoxy)aniline (clear to yellow liquid) and diethyl malonate (colorless liquid).[4][5][6] |

| LogP (Lipophilicity) | ~3.5 - 4.5 | The parent phenylamino structure has a calculated LogP of 2.1.[3] The -OCF₃ group is a strong lipophilicity enhancer (π = +1.04).[2] This significant increase is crucial for predicting membrane permeability and solubility in organic solvents. |

| pKa (Acidity) | ~12-13 (for N-H proton) | The N-H proton of the enamine is weakly acidic. The electron-withdrawing -OCF₃ group on the phenyl ring will slightly increase the acidity (lower the pKa) compared to the unsubstituted analog. The α-proton of diethyl malonate has a pKa of ~13. |

| Solubility | Negligible in water; Soluble in common organic solvents (Ethanol, Chloroform, Ethyl Acetate). | High lipophilicity from the -OCF₃ group and the overall organic structure predicts poor aqueous solubility.[2][5] Diethyl malonate itself has negligible water solubility.[4] |